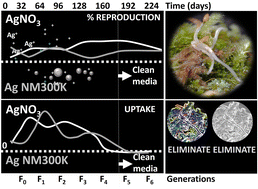Multigenerational exposure of Ag materials (nano and salt) in soil – environmental hazards in Enchytraeus crypticus (Oligochaeta)†
Nanoscale Advances Pub Date: 2023-11-22 DOI: 10.1039/D3NA00487B
Abstract
Because of its properties, silver is among the most used metals both as salt and as nanomaterials (NMs), hence reaching the environment. Multigenerational (MG) exposure testing is scarce, and especially so for NMs and soil invertebrates. In this study the MG effects of Ag NMs (Ag NM300K) and Ag salt (AgNO3) were assessed, using Enchytraeus crypticus in LUFA 2.2 soil. Survival, reproduction and internal Ag concentration in the animals were measured throughout 7 generations (5 generations (F0–F4) in spiked soil plus 2 (F5–F6) in clean soil) exposed to sublethal concentrations corresponding to the reproduction EC10 and EC50 obtained in standard toxicity tests (45 and 60 mg Ag per kg soil DW for AgNO3; 20 and 60 mg Ag per kg soil DW for Ag NM300K). MG exposure caused a dose-related decrease in reproduction for both Ag forms. Ag uptake peaked in the F1 (64 days) for AgNO3 and F2 (96 days) for Ag NM300K, after which it decreased. In agreement with toxicokinetic studies, a maximum body Ag concentration was reached (20 mg Ag per kg body DW (AgNO3) and 70 mg Ag per kg body DW (Ag NM300K)) and after which detoxification mechanisms seem to be activated with elimination of Ag accompanied by a decrease in reproduction. Transfer to clean soil allowed Ag to be (fully) eliminated from the animals. This MG study confirmed the effects determined in standard reproduction toxicity tests but further allowed to monitor the dynamics between exposure and effects of the Ag materials, and how the animals seem to cope with Ag for 7 generations by compensating between detoxification and reproductive output.


Recommended Literature
- [1] Highly efficient removal of organic pollutants by ultrahigh-surface-area-ethynylbenzene-based conjugated microporous polymers via adsorption–photocatalysis synergy†
- [2] Robustness of the extraction step when parallel factor analysis (PARAFAC) is used to quantify sulfonamides in kidney by high performance liquid chromatography-diode array detection (HPLC-DAD)
- [3] Ascertaining genuine SERS spectra of p-aminothiophenol
- [4] The effects of dietary selenomethionine on tissue-specific accumulation and toxicity of dietary arsenite in rainbow trout (Oncorhynchus mykiss) during chronic exposure†
- [5] Sample preparation procedures for accurate and precise isotope analysis of Pb in peat by multiple collector (MC)-ICP-MS†‡
- [6] Benzothiadiazole- and pyrrole-based polymers bearing thermally cleavable solubilizing groups as precursors for low bandgap polymers†
- [7] Large negatively charged organic host molecules as inhibitors of endonuclease enzymes†
- [8] Synthesis of a layered zinc phosphate, [NH3(CH2)2NH2(CH2)3NH3][Zn2(PO4)(HPO4)2]·H2O, and its transformation to a extra-large pore three-dimensional zinc phosphate, [NH3(CH2)2NH2(CH2)3NH3][Zn3(PO4)(HPO4)3]
- [9] N-heterocyclic silylene complexes in catalysis: new frontiers in an emerging field
- [10] Control of coordination chemistry in both the framework and the pore channels of mesoporous hybrid materials†

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 124387-19-5
-
Nitric acid,phenylmethyl ester
CAS no.: 15285-42-4









